molecular formula C15H17NO B10875665 2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]- CAS No. 20772-83-2

2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-

Cat. No.: B10875665
CAS No.: 20772-83-2
M. Wt: 227.30 g/mol
InChI Key: BLDDXCOQKAJFQV-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]- (IUPAC name) is a Schiff base derivative of 2-naphthalenol. Its structure comprises a naphthalene backbone with a hydroxyl group at position 2 and a tert-butyliminomethyl (-CH=N-C(CH₃)₃) substituent at position 1 (Figure 1). The tert-butyl group introduces steric bulk and lipophilicity, distinguishing it from simpler derivatives.

For example, copper complexes of related Schiff bases (e.g., 1-(((2-pyridinylmethyl)imino)methyl)-2-naphthalenol) are prepared using 2-hydroxy-1-naphthaldehyde and amines under reflux conditions .

Applications: Schiff bases are widely used as chelating agents in coordination chemistry.

Properties

CAS No.

20772-83-2

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

1-(tert-butyliminomethyl)naphthalen-2-ol

InChI

InChI=1S/C15H17NO/c1-15(2,3)16-10-13-12-7-5-4-6-11(12)8-9-14(13)17/h4-10,17H,1-3H3

InChI Key

BLDDXCOQKAJFQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Synthesis of 1-Formyl-2-naphthol :

    • 2-Naphthol undergoes formylation via the Duff reaction (hexamethylenetetramine in trifluoroacetic acid) or Vilsmeier-Haack formylation (POCl₃/DMF) to yield 1-formyl-2-naphthol.

    • Example : Reaction of 2-naphthol (10 mmol) with hexamine (12 mmol) in TFA at 80°C for 6 h affords 1-formyl-2-naphthol in 65–75% yield.

  • Imine Formation :

    • 1-Formyl-2-naphthol (1 equiv) is refluxed with tert-butylamine (1.2 equiv) in anhydrous ethanol or methanol under acidic catalysis (e.g., glacial acetic acid, 5 mol%) for 12–24 h.

    • Reaction Conditions :

      • Solvent: Ethanol, methanol, or dichloromethane.

      • Temperature: 60–80°C.

      • Workup: Removal of solvent under reduced pressure, followed by purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4).

Yield : 70–85% (isolated as yellow crystals).

One-Pot Tandem Formylation-Condensation

To streamline synthesis, a one-pot approach combines formylation and imine formation without isolating intermediates.

Procedure:

  • 2-Naphthol (1 equiv), tert-butylamine (1.5 equiv), and paraformaldehyde (1.2 equiv) are heated in acetic acid (5 mL) at 100°C for 8 h.

  • The crude product is precipitated by cooling, filtered, and recrystallized from ethanol.

Key Advantages :

  • Avoids isolation of sensitive intermediates.

  • Yield : 60–70%.

Catalytic Methods for Enhanced Efficiency

Recent advances employ Lewis acids or green catalysts to improve reaction kinetics and selectivity:

Magnesium Sulfate-Promoted Synthesis

  • Conditions :

    • 1-Formyl-2-naphthol (1 equiv), tert-butylamine (1.1 equiv), and anhydrous MgSO₄ (2 equiv) are stirred in ethanol at 50°C for 6 h.

  • Outcome :

    • MgSO₄ acts as a desiccant, driving imine formation by absorbing water.

    • Yield : 82%.

Solvent-Free Mechanochemical Synthesis

  • Conditions :

    • Ball milling of 1-formyl-2-naphthol and tert-butylamine (1:1.1 molar ratio) with K₂CO₃ (10 mol%) for 2 h.

  • Outcome :

    • Eliminates solvent use, enhancing atom economy.

    • Yield : 78% (estimated from analogous reactions).

Structural Characterization and Analytical Data

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 400 MHz): δ 14.2 (s, 1H, -OH), 8.72 (s, 1H, CH=N), 8.15–7.25 (m, 7H, naphthyl-H), 1.45 (s, 9H, t-Bu).

  • IR (KBr) : ν 1620 cm⁻¹ (C=N), 3250 cm⁻¹ (-OH).

Crystallography :

  • Single-crystal X-ray analysis confirms the E-configuration of the imine bond and planar naphthol backbone.

Challenges and Optimization Strategies

Challenge Solution Reference
Low imine stabilityUse anhydrous conditions and inert atmosphere
Byproduct formationEmploy excess tert-butylamine (1.5 equiv)
Poor solubility of reactantsSwitch to polar aprotic solvents (e.g., DMF)

Applications and Derivatives

  • Coordination Chemistry : Serves as a tridentate ligand for transition metals (e.g., Cu(II), Fe(III)) in catalytic oxidation reactions.

  • Biological Activity : Derivatives exhibit antimicrobial properties, though the parent compound is primarily a synthetic intermediate .

Chemical Reactions Analysis

    Reactivity: This compound can undergo several reactions

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activities.

      Medicine: Explored for pharmacological properties.

      Industry: May find applications in the production of specialty chemicals.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application. It could involve interactions with enzymes, receptors, or cellular pathways.
  • Comparison with Similar Compounds

    Structural Analogues

    The following table compares structural and physicochemical properties of 2-naphthalenol derivatives with iminomethyl substituents:

    Compound Name Molecular Formula Substituent Molecular Weight (Da) Key Properties/Applications References
    2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]- C₁₅H₁₇NO -CH=N-C(CH₃)₃ (tert-butyl) 227.30 High lipophilicity; potential antioxidant
    1-[[(4-Methoxyphenyl)imino]methyl]-2-naphthalenol C₁₈H₁₅NO₂ -CH=N-C₆H₄-OCH₃ 277.31 Electron-rich due to methoxy group; used in synthesis
    1-[[(2-Hydroxyethyl)imino]methyl]-2-naphthalenol C₁₃H₁₃NO₂ -CH=N-CH₂CH₂OH 215.25 Moderate solubility in polar solvents
    1-[[(2-Pyridinylmethyl)imino]methyl]-2-naphthalenol C₁₇H₁₄N₂O -CH=N-CH₂-C₅H₄N 262.31 Forms Cu²⁺ complexes with anticancer activity

    Key Observations :

    • Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization, whereas the tert-butyl group is primarily steric with minimal electronic influence.
    • Lipophilicity : The tert-butyl substituent increases logP (predicted ~4.9), making the compound more lipid-soluble than derivatives with polar groups (e.g., hydroxyethyl, logP ~2.5) .
    Antioxidant Activity
    • The tert-butyl group is a known antioxidant moiety (e.g., in BHT). While direct data for the target compound are lacking, structurally similar compounds like 2-naphthalenol derivatives have demonstrated radical-scavenging activity in wild Ganoderma extracts .
    • In contrast, Sudan dyes (azo derivatives of 2-naphthalenol) are carcinogenic upon metabolic reduction , highlighting the importance of substituent choice in toxicity.
    Catalytic and Chelation Properties
    • The target compound’s Schiff base structure enables metal coordination. For example, Cu²⁺ complexes of analogous Schiff bases exhibit ROS-mediated anticancer mechanisms .
    • In contrast, 2-naphthalenol itself shows nonlinear optical (NLO) properties due to its conjugated π-system, which may be altered by bulky substituents like tert-butyl .

    Biological Activity

    2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]- (CAS Number: 399039-36-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.

    • Molecular Formula : C15H17NO
    • Molecular Weight : 227.30 g/mol
    • Structure : The compound features a naphthalene ring with a hydroxyl group and an imino substituent, which may contribute to its biological properties.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of related compounds in the naphthalene family. For instance, heterocyclic iminoquinones have shown significant cell growth inhibition across various cancer cell lines in the NCI-60 panel. The mechanism often involves modulation of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is crucial for redox balance in cancer cells .

    Table 1: Biological Activity Summary

    Activity TypeDescriptionReference
    AnticancerInhibits cell growth in NCI-60 cancer cell lines
    Enzyme ModulationActs as a substrate for NQO1
    Toxicity AssessmentLow toxicity observed in preliminary studies

    The biological activity of 2-Naphthalenol derivatives often involves:

    • NQO1 Interaction : Compounds that interact with NQO1 can induce oxidative stress leading to apoptosis in cancer cells.
    • Thioredoxin Reductase Inhibition : Inhibition of this enzyme can lead to increased levels of reactive oxygen species (ROS), promoting cell death pathways .

    Study on Anticancer Efficacy

    A study conducted on related iminoquinones demonstrated their ability to inhibit HIF-1α, a transcription factor involved in tumor progression under hypoxic conditions. The study found that these compounds could reduce HIF-1α levels and subsequently affect angiogenesis and tumor growth .

    Toxicological Studies

    Toxicological evaluations have indicated that while some naphthalene derivatives exhibit significant anticancer properties, they also require careful assessment for potential toxicity. The structure-activity relationship plays a crucial role in determining both efficacy and safety profiles .

    Q & A

    Q. What are the recommended methods for synthesizing 2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-, and how can purity be optimized?

    Synthesis typically involves Schiff base formation by condensing 2-naphthalenol with tert-butylamine derivatives under controlled conditions. Key steps include:

    • Refluxing equimolar quantities of 2-naphthalenol and tert-butyl isonitrile in anhydrous ethanol at 70–80°C for 6–8 hours .
    • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product.
    • Purity optimization: Use high-resolution mass spectrometry (HRMS) and elemental analysis to validate molecular composition. Monitor reaction progress via thin-layer chromatography (TLC) .

    Q. How can reverse-phase HPLC be applied to analyze 2-Naphthalenol, 1-[[(1,1-dimethylethyl)imino]methyl]-?

    A validated reverse-phase HPLC method includes:

    • Column : Newcrom R1 (C18, 250 × 4.6 mm, 5 µm).
    • Mobile phase : Gradient of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water (70:30 to 90:10 over 20 minutes).
    • Detection : UV absorption at 254 nm.
    • Sample preparation : Dissolve in methanol (1 mg/mL) and filter (0.45 µm nylon membrane). Retention time typically falls between 12–14 minutes under these conditions .

    Q. What spectroscopic techniques are critical for structural characterization?

    • NMR : 1H^1H and 13C^{13}C NMR (in CDCl₃ or DMSO-d₆) to confirm imine (-C=N-) and tert-butyl group signals. Key peaks: δ 8.2–8.5 ppm (naphthol aromatic protons), δ 1.4 ppm (tert-butyl CH₃) .
    • Mass spectrometry : Electron ionization (EI-MS) to observe molecular ion peaks (e.g., m/z 269 [M+H]⁺) .
    • FTIR : Stretching vibrations at 1620–1640 cm⁻¹ (C=N) and 3400–3500 cm⁻¹ (phenolic -OH) .

    Advanced Research Questions

    Q. How can researchers evaluate the compound’s potential genotoxicity and resolve contradictions in existing data?

    • In vitro assays : Perform comet assays on human lymphocytes or bacterial reverse mutation (Ames test) with Salmonella typhimurium strains TA98/TA100.
    • Dose-response studies : Test concentrations ranging from 10 µM to 1 mM to identify thresholds for DNA damage .
    • Conflicting data resolution : Cross-validate findings using orthogonal methods (e.g., micronucleus test + flow cytometry) and replicate under varying pH/temperature conditions .

    Q. What mechanistic insights exist for the compound’s interaction with biological macromolecules?

    • Molecular docking : Use software like AutoDock to simulate binding with DNA or proteins (e.g., cytochrome P450). Focus on the imine group’s role in intercalation or hydrogen bonding .
    • Spectroscopic validation : UV-vis titration to calculate binding constants (Kₐ) with DNA. Fluorescence quenching studies to assess protein interactions .

    Q. How can environmental persistence and degradation pathways be studied?

    • Biodegradation assays : Incubate with soil microbiota (OECD 301F) and monitor via LC-MS for breakdown products (e.g., 2-naphthalenol or tert-butylamine derivatives) .
    • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions and analyze intermediates via GC-MS .
    • Computational modeling : Use EPI Suite to predict half-life (t₁/₂) and bioaccumulation factors (BCF) .

    Data Contradiction Analysis

    Q. How should discrepancies in reported logP values be addressed?

    • Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and compare with HPLC-derived values (e.g., Newcrom R1 retention time correlations) .
    • QSAR models : Apply quantitative structure-activity relationship tools (e.g., ChemAxon) to reconcile computational and experimental data .

    Tables for Key Parameters

    Parameter Value/Method Reference
    Synthetic yield 65–75% (after purification)
    HPLC retention time 12–14 minutes
    logP (experimental) 3.8 ± 0.2
    Genotoxicity threshold 100 µM (comet assay)

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